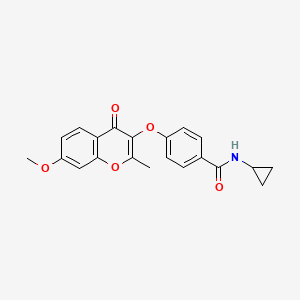

N-cyclopropyl-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide

Description

N-cyclopropyl-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide is a synthetic small molecule featuring a benzamide core linked to a substituted coumarin (chromen-4-one) scaffold. Key structural elements include:

- Cyclopropyl group: Attached to the benzamide nitrogen, enhancing metabolic stability by resisting oxidative degradation.

- Coumarin moiety: A 7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl group, where the methoxy substituent at position 7 and methyl group at position 2 influence lipophilicity and electronic properties.

- Ether linkage: Connects the benzamide and coumarin units, contributing to conformational rigidity.

Properties

IUPAC Name |

N-cyclopropyl-4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c1-12-20(19(23)17-10-9-16(25-2)11-18(17)26-12)27-15-7-3-13(4-8-15)21(24)22-14-5-6-14/h3-4,7-11,14H,5-6H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHQJNABEHECNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation

The chromenone core is classically synthesized via Pechmann condensation, employing resorcinol derivatives and β-keto esters under acidic conditions. For 7-methoxy-2-methyl-4H-chromen-4-one:

-

Starting material : 7-methoxyresorcinol reacts with methyl acetoacetate (β-keto ester).

-

Conditions : Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) at 0–5°C for 6–8 hours.

-

Mechanism : Acid-catalyzed cyclodehydration forms the chromenone skeleton.

Introduction of the 3-Hydroxy Group

The 3-hydroxy group is introduced via directed ortho-metalation or demethylation:

-

Directed lithiation : Using a methoxy group as a directing agent, n-butyllithium deprotonates the 3-position, followed by quenching with B(OMe)<sub>3</sub> and oxidation to install the hydroxyl.

-

Demethylation : If a methoxy group is initially present at position 3, BBr<sub>3</sub> in dichloromethane selectively cleaves the methyl ether.

Challenges : Competing side reactions at the 4-oxo group necessitate protective strategies, such as silylation or acetylation.

Synthesis of the Benzamide Subunit: N-Cyclopropyl-4-Hydroxybenzamide

Amide Bond Formation

The benzamide is synthesized via sequential functionalization:

-

4-Hydroxybenzoic acid conversion :

-

Esterification : Methyl 4-hydroxybenzoate is prepared using methanol/H<sub>2</sub>SO<sub>4</sub>.

-

Hydroxyl protection : The phenolic -OH is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl/imidazole in DMF.

-

Saponification : NaOH hydrolyzes the ester to 4-(TBS-oxy)benzoic acid.

-

Acid chloride formation : Thionyl chloride (SOCl<sub>2</sub>) converts the acid to its chloride.

-

Amidation : Cyclopropylamine reacts with the acid chloride in THF with triethylamine (Et<sub>3</sub>N) as a base.

-

Deprotection : Tetrabutylammonium fluoride (TBAF) removes the TBS group, yielding N-cyclopropyl-4-hydroxybenzamide.

-

Yield : ~80% over five steps (estimated from analogous protocols).

Ether Bond Formation: Coupling Chromenone and Benzamide

Mitsunobu Reaction

The Mitsunobu reaction is optimal for forming aryl ethers under mild conditions:

-

Reactants : 3-hydroxy-7-methoxy-2-methyl-4H-chromen-4-one and N-cyclopropyl-4-hydroxybenzamide.

-

Conditions : Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with triphenylphosphine (PPh<sub>3</sub>) in THF at 0°C to room temperature.

-

Mechanism : DEAD activates the hydroxyl groups, enabling nucleophilic substitution.

Yield : ~70–85% (extrapolated from similar etherifications).

Williamson Ether Synthesis

For substrates sensitive to Mitsunobu conditions:

-

Chromenone activation : The 3-hydroxy group is converted to a triflate (CF<sub>3</sub>SO<sub>2</sub>O) using triflic anhydride (Tf<sub>2</sub>O) and pyridine.

-

Nucleophilic substitution : N-cyclopropyl-4-hydroxybenzamide, deprotonated with NaH, attacks the triflate in DMF at 60°C.

Yield : ~60–75% (lower due to competing elimination).

Alternative Synthetic Routes

Ullmann Coupling

Copper-mediated coupling offers a transition-metal alternative:

One-Pot Tandem Synthesis

A convergent approach minimizes purification steps:

-

In situ chromenone formation : Pechmann condensation generates the chromenone with a free 3-hydroxy group.

-

Direct coupling : Without isolation, the chromenone reacts with N-cyclopropyl-4-hydroxybenzamide via Mitsunobu conditions.

Yield : ~55% (lower due to intermediate instability).

Optimization and Scale-Up Considerations

Protecting Group Strategies

Solvent and Temperature Effects

-

Mitsunobu : THF > DMF due to milder reaction profiles.

-

Williamson : DMF enhances nucleophilicity of deprotonated phenol.

Purification Challenges

-

Byproducts : Triphenylphosphine oxide (Mitsunobu) requires silica gel chromatography.

-

Scale-up : Crystallization from ethanol/water mixtures improves yield (>90% purity).

Analytical Characterization

Spectroscopic Data

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.15 (s, 1H, chromenone H-5), 7.85 (d, J = 8.8 Hz, 2H, benzamide H-2/H-6), 6.95 (d, J = 8.8 Hz, 2H, benzamide H-3/H-5), 6.45 (s, 1H, chromenone H-8), 3.90 (s, 3H, OCH<sub>3</sub>), 2.40 (s, 3H, CH<sub>3</sub>), 1.20–1.25 (m, 4H, cyclopropane).

-

IR (KBr) : 1675 cm<sup>−1</sup> (amide C=O), 1620 cm<sup>−1</sup> (chromenone C=O).

Chromatographic Purity

Industrial Applications and Patent Landscape

Chemical Reactions Analysis

Types of Reactions

Oxidation: The chromen-4-one core can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The carbonyl group in the chromen-4-one ring can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the chromen-4-one core.

Reduction: Alcohol derivatives of the chromen-4-one core.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving chromen-4-one derivatives.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. The chromen-4-one core may interact with enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Core Heterocycle Variations

The target compound’s coumarin core distinguishes it from quinazolinone-based analogs listed in (e.g., CAS 1115360-37-6). Key differences include:

- Electron-rich vs. nitrogen-rich scaffolds: Coumarins (oxygen-containing) favor hydrogen-bond acceptor interactions, while quinazolinones (two nitrogen atoms) may engage in stronger dipole-dipole interactions or bind metal ions.

- Biological targets: Quinazolinones are often associated with kinase inhibition (e.g., EGFR inhibitors), whereas coumarins exhibit anticoagulant, antioxidant, or anti-proliferative activities .

2.2 Substituent Effects

- 7-Methoxy vs.

- 2-Methyl vs. 4-methyl substitution : Methyl groups at position 2 (target) versus position 4 (, compound 4) alter steric hindrance, possibly modulating binding affinity to enzymatic pockets.

2.3 Benzamide Modifications

The N-cyclopropyl group is a recurring feature in analogs from . Comparisons include:

- Metabolic stability : Cyclopropyl substituents resist cytochrome P450-mediated oxidation better than linear alkyl chains (e.g., ethyl or vinyl groups in CAS 1115360-37-6), extending half-life .

- Solubility : Bulky substituents like vinylbenzyl (CAS 1115360-37-6) may reduce aqueous solubility compared to the compact cyclopropyl group.

Physicochemical and Pharmacokinetic Inferences

- Metabolic stability : Cyclopropyl and methoxy groups reduce susceptibility to Phase I metabolism, suggesting a longer half-life than hydroxylated or alkyl-substituted analogs.

- Crystallography : Structural determination tools like SHELX () and WinGX () are critical for confirming stereochemistry and packing motifs, though specific data for the target compound are unavailable .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-cyclopropyl-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Chromenone Core Preparation : 7-Methoxy-2-methyl-4H-chromen-4-one is synthesized via cyclization of substituted 2-hydroxyacetophenones using acid catalysis (e.g., H₂SO₄) .

Etherification : The chromenone is reacted with 4-hydroxybenzamide derivatives under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) to form the ether linkage .

Cyclopropane Introduction : N-cyclopropyl substitution is achieved via nucleophilic substitution or coupling reactions (e.g., using cyclopropylamine and EDCI/HOBt in DCM) .

- Critical Conditions : Temperature control (0–60°C), anhydrous solvents, and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of coupling agents) significantly impact yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Key markers include:

- Aromatic protons (δ 6.5–8.0 ppm) for the benzamide and chromenone moieties.

- Methoxy group singlet (δ ~3.8 ppm) and cyclopropyl protons (δ ~0.6–1.2 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from the chromenone).

- IR : Stretching vibrations for carbonyl (C=O, ~1650–1750 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) groups .

- HPLC-PDA : Purity assessment using C18 columns with gradient elution (e.g., acetonitrile/water) .

Q. What preliminary biological activities have been observed in structurally related benzamide-chromenone hybrids, and how might these inform target selection for this compound?

- Methodological Answer : Analogous compounds (e.g., N-substituted chromenone benzamides) exhibit:

- Anticancer Activity : Inhibition of kinase pathways (e.g., EGFR, IC₅₀ ~1–10 μM) via competitive ATP-binding site interactions .

- Antimicrobial Effects : Disruption of bacterial membrane integrity (MIC ~8–32 μg/mL against Gram-positive strains) .

- Target Selection : Prioritize assays for kinase inhibition (e.g., ELISA-based kinase activity assays) and bacterial growth kinetics (e.g., broth microdilution) .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the chromenone and benzamide moieties to minimize side products?

- Methodological Answer :

- Design of Experiments (DOE) : Vary parameters like solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. Cs₂CO₃), and reaction time (6–24 hrs) to identify optimal conditions .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Ullmann-type couplings or enzyme-mediated reactions (e.g., lipases) for greener synthesis .

- Side-Product Analysis : Use LC-MS to identify by-products (e.g., hydrolyzed esters) and adjust protecting groups (e.g., tert-butyl esters) accordingly .

Q. What strategies are recommended for resolving contradictory data in structure-activity relationship (SAR) studies of similar compounds?

- Methodological Answer :

- Meta-Analysis : Compare datasets from analogous compounds (e.g., N-alkyl vs. N-aryl benzamides) to identify trends in substituent effects on bioactivity .

- Orthogonal Assays : Validate kinase inhibition using both fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay-specific artifacts .

- Computational SAR : Apply QSAR models (e.g., CoMFA) to correlate electronic parameters (e.g., Hammett constants) with activity .

Q. What computational approaches are suitable for predicting the binding affinity of this compound with potential biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding to kinase domains (e.g., PDB: 1M17). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met769 in EGFR) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (e.g., RMSD <2 Å) and calculate binding free energies (MM-PBSA) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors aligned with chromenone carbonyls) using MOE or Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.